L-Asparaginyl-L-leucyl-L-threonyl-L-serine
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Overview
Description
L-Asparaginyl-L-leucyl-L-threonyl-L-serine is a peptide compound with the molecular formula C17H31N5O8. It is composed of four amino acids: asparagine, leucine, threonine, and serine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-leucyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-threonine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-leucine and L-asparagine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or more complex sequences .
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-leucyl-L-threonyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or serine residues, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine or serine residues can result in hydroxylated derivatives, while substitution reactions can yield modified peptides with altered functional groups .
Scientific Research Applications
L-Asparaginyl-L-leucyl-L-threonyl-L-serine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological applications
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-leucyl-L-threonyl-L-serine involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the context in which the peptide is used. For example, in a therapeutic setting, it may inhibit or activate specific signaling pathways to exert its effects .
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-leucyl-L-threonyl-L-lysine: Similar in structure but with lysine instead of serine.
L-Asparaginyl-L-leucyl-L-threonyl-L-alanine: Similar but with alanine instead of serine
Uniqueness
L-Asparaginyl-L-leucyl-L-threonyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of asparagine, leucine, threonine, and serine allows for unique interactions and functions compared to other peptides .
Properties
CAS No. |
73027-20-0 |
---|---|
Molecular Formula |
C17H31N5O8 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H31N5O8/c1-7(2)4-10(20-14(26)9(18)5-12(19)25)15(27)22-13(8(3)24)16(28)21-11(6-23)17(29)30/h7-11,13,23-24H,4-6,18H2,1-3H3,(H2,19,25)(H,20,26)(H,21,28)(H,22,27)(H,29,30)/t8-,9+,10+,11+,13+/m1/s1 |
InChI Key |
LOFPXMCAUHOCAL-XPCJQDJLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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